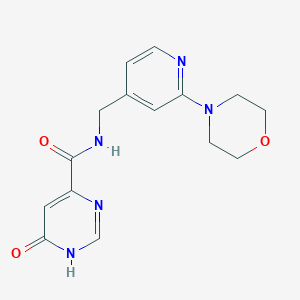
6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is a selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a key role in gene regulation. By inhibiting LSD1, this compound leads to the accumulation of histone methylation, which in turn leads to the repression of gene expression. This repression of gene expression has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis has been shown to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is its selectivity for LSD1. This selectivity reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for use in clinical trials. One of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide. One direction is the investigation of its potential use in combination with other anti-cancer agents. Another direction is the investigation of its potential use in the treatment of other types of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, the development of more potent and selective LSD1 inhibitors is an important area of research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its selectivity for LSD1 reduces the risk of off-target effects and toxicity, and it has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. However, further studies are needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
The synthesis of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide involves several steps. The starting material for the synthesis is 4-chloro-6-hydroxypyrimidine. The first step involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-morpholin-4-ylmethylpyridine to form this compound. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment.
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14-8-12(18-10-19-14)15(22)17-9-11-1-2-16-13(7-11)20-3-5-23-6-4-20/h1-2,7-8,10H,3-6,9H2,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBUYXUXMTUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[2.6]nonane;hydrochloride](/img/structure/B2580684.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2580685.png)
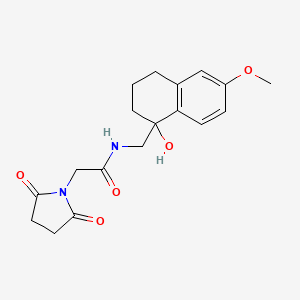
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2580690.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-bromothiophen-2-yl)methanone](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2580693.png)
![3-amino-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2580694.png)
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
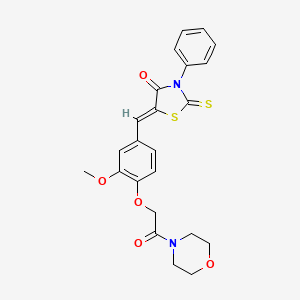
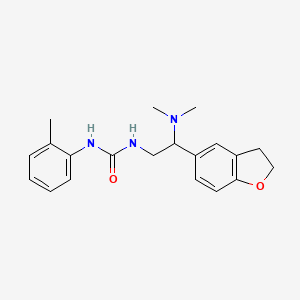
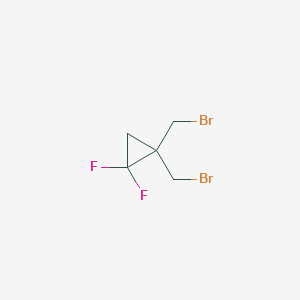
![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)